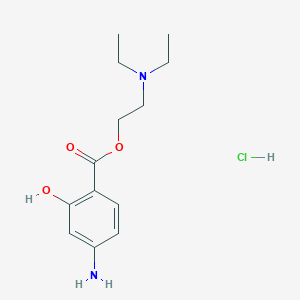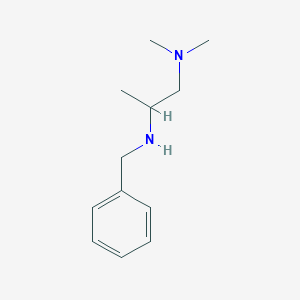![molecular formula C20H20N4O4S B12117032 4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)
4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a phenoxy group, a pyrimidinylsulfamoyl group, and a butanamide backbone. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Phenoxy-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]butanamid umfasst typischerweise mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Eine gängige Methode beinhaltet die Reaktion von 4-Phenoxybutansäure mit 4-Aminobenzolsulfonamid, gefolgt von der Einführung der Pyrimidinylgruppe durch eine nukleophile Substitutionsreaktion. Die Reaktionsbedingungen erfordern oft den Einsatz von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies kann den Einsatz von kontinuierlichen Strömungsreaktoren, automatisierten Synthesegeräten und fortschrittlichen Reinigungsverfahren umfassen, um sicherzustellen, dass die Verbindung die für ihre beabsichtigten Anwendungen erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Phenoxy-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]butanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenoxygruppe kann oxidiert werden, um phenolische Derivate zu bilden.
Reduktion: Die Sulfonamidgruppe kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Die Pyrimidinylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile Substitutionsreaktionen können Reagenzien wie Natriumhydrid (NaH) und verschiedene Alkylhalogenide umfassen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Phenoxygruppe zu phenolischen Verbindungen führen, während die Reduktion der Sulfonamidgruppe Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-Phenoxy-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]butanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition und antimikrobielle Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Phenoxy-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]butanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und somit ihre Aktivität blockiert. Die Pyrimidinylsulfamoyl-Gruppe ist besonders wichtig für ihre Bindungsaffinität und Spezifität. Außerdem kann die Verbindung in zelluläre Signalwege eingreifen, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrimidinylsulfamoyl group is particularly important for its binding affinity and specificity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Chlorphenoxy)-N-(4-(Pyrimidin-2-ylsulfamoyl)phenyl)acetamid
- 2-Phenoxy-N-pyridin-4-yl-acetamid
- 4-(4-Ethylphenoxy)-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]butanamid
Einzigartigkeit
4-Phenoxy-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]butanamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Phenoxygruppe sorgt für Stabilität und Lipophilie, während die Pyrimidinylsulfamoyl-Gruppe seine Bindungsaffinität zu biologischen Zielstrukturen erhöht. Diese Kombination macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C20H20N4O4S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H20N4O4S/c25-19(8-4-15-28-17-6-2-1-3-7-17)23-16-9-11-18(12-10-16)29(26,27)24-20-21-13-5-14-22-20/h1-3,5-7,9-14H,4,8,15H2,(H,23,25)(H,21,22,24) |
InChI-Schlüssel |
PJKGTIODKVJHNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)


![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)
![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)




![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)
